molecular formula C18H17NO4 B4964874 3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid

3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid

Cat. No. B4964874
M. Wt: 311.3 g/mol
InChI Key: BVBBGMHGMVPCLH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. MMB-2201 belongs to the class of indole-based synthetic cannabinoids, which are commonly used as recreational drugs. However, MMB-2201 has also shown potential in scientific research applications due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of 3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is not fully understood, but it is believed to act as a potent agonist of CB1 and CB2 receptors in the brain. This results in the activation of various signaling pathways that regulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to induce a state of euphoria and altered perception, similar to the effects of other psychoactive substances such as cannabis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid in scientific research is its potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid, including studies on its potential therapeutic applications in the treatment of various medical conditions such as chronic pain and anxiety. Additionally, further research is needed to better understand the long-term effects of this compound use and its potential for addiction and abuse. Finally, more research is needed to develop safer and more effective synthetic cannabinoids for scientific research and potential therapeutic use.

Synthesis Methods

3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid can be synthesized using a variety of methods, but the most common method involves the reaction of 4-methylbenzoyl chloride with 2-methoxyphenylacetonitrile in the presence of a base catalyst. The resulting intermediate is then reacted with acetic anhydride and glacial acetic acid to form the final product.

Scientific Research Applications

3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been used in scientific research to study the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, appetite, and mood. This compound has been shown to bind to CB1 and CB2 receptors in the brain, which are the primary receptors responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12-7-9-13(10-8-12)17(20)19-15(18(21)22)11-14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20)(H,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBBGMHGMVPCLH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2OC)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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